molecular formula C17H23NO2 B3237318 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester CAS No. 138647-53-7

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester

Cat. No.: B3237318
CAS No.: 138647-53-7
M. Wt: 273.37 g/mol
InChI Key: FNUWLHDYRPWTEQ-UHFFFAOYSA-N
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Description

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a carboxylic acid group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group attached to the pyridine ring.

    Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring may also participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A similar compound with a pyran ring structure.

    5,6-Dihydro-2H-pyran-2-one: Another related compound with a lactone ring.

Uniqueness

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester is unique due to its combination of a pyridine ring, a carboxylic acid group, and a tert-butyl ester. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-(4-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-13-5-7-14(8-6-13)15-9-11-18(12-10-15)16(19)20-17(2,3)4/h5-9H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUWLHDYRPWTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145723
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138647-53-7
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138647-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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